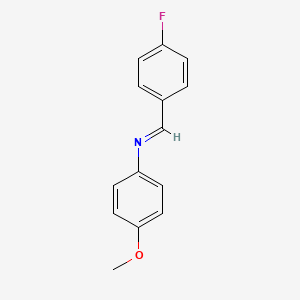

4-Methoxy-N-(4-fluorobenzylidene)aniline

Description

Contextualization within the Field of Schiff Bases and Azomethine Compounds

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govunsri.ac.id This functional group is central to their diverse applications in fields such as coordination chemistry, materials science, and catalysis. researchgate.netresearchgate.net The compound 4-Methoxy-N-(4-fluorobenzylidene)aniline is synthesized from 4-fluoro-benzaldehyde and p-anisidine (B42471). rri.res.inresearchgate.net The resulting imine bond imparts specific electronic and structural properties to the molecule.

Significance of Fluorine and Methoxy (B1213986) Substitutions in Schiff Bases

The presence of both a fluorine atom and a methoxy group on the aromatic rings of this compound is of particular scientific interest. The methoxy group (-OCH₃) is an electron-donating group, which influences the electronic properties of the aniline (B41778) ring system. rri.res.in Conversely, the fluorine atom is a highly electronegative substituent on the benzylidene ring, which can alter molecular packing and intermolecular interactions. rri.res.in The interplay between these two substituents can lead to unique physical and chemical behaviors, including in the field of nonlinear optics. rri.res.in

Scope and Academic Relevance of Research on the Chemical Compound

Research into this compound and its analogues is driven by the quest to develop new materials with tailored properties. The study of its crystal structure provides valuable information on how molecular conformation and intermolecular forces are influenced by substituent effects. rri.res.in This compound, abbreviated as FBMOA in some literature, and its related structures are subjects of investigation for their potential applications in various technological fields. rri.res.in

Detailed Research Findings

Recent research has provided a wealth of data on this compound, elucidating its structural and physical characteristics.

A 2024 study reported the synthesis, spectral analysis, and crystallographic details of this compound. rri.res.in The synthesis is typically achieved through the condensation of 4-methoxyaniline and 4-fluorobenzaldehyde. rri.res.in Characterization is confirmed using various spectroscopic methods.

The melting point of this compound has been reported to be 97 °C. stenutz.eu

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic crystal system with the space group Cc. rri.res.in This is in contrast to its chloro and bromo analogues, which crystallize in orthorhombic systems. rri.res.in The molecule is described as being relatively planar, with the two aromatic rings inclined to each other at an angle of 8.91(15)°. rri.res.in

Interactive Table: Crystallographic and Physical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₂FNO |

| Molecular Weight | 229.25 g/mol |

| CAS Number | 39769-08-9 |

| Melting Point | 97 °C |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Dihedral Angle (Ring A/B) | 8.91(15)° |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXZKIAJTMJMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359511 | |

| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39769-08-9 | |

| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of the Chemical Compound

Classical Condensation Reactions for Imine Formation

The most fundamental and widely used method for synthesizing 4-Methoxy-N-(4-fluorobenzylidene)aniline and related imines is the direct condensation reaction. This reaction involves the formation of a carbon-nitrogen double bond (C=N), which is the characteristic functional group of a Schiff base.

Reactant Precursors: 4-Methoxyaniline and 4-Fluorobenzaldehyde

The synthesis of this compound proceeds from two key starting materials:

4-Methoxyaniline: An aromatic amine, also known as p-anisidine (B42471).

4-Fluorobenzaldehyde: An aromatic aldehyde.

The reaction involves the nucleophilic attack of the amino group (-NH₂) of 4-methoxyaniline on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, followed by the elimination of a water molecule to form the imine.

Reaction Conditions and Solvent Systems (e.g., Ethanol (B145695), Methanol)

The condensation reaction is typically carried out in a suitable solvent system that facilitates the dissolution of the reactants and the removal of the water by-product. Common solvents include alcohols such as ethanol and methanol (B129727). nih.govresearchgate.netnih.gov The reaction often requires heating under reflux for a period ranging from a few hours to several hours to ensure completion. For instance, the synthesis of a structurally similar compound, N-(4-Chlorobenzylidene)-4-methoxyaniline, was achieved by stirring the reactants in ethanol at 367 K for 2 hours. nih.gov Another procedure involved refluxing the precursors in methanol for 4 hours to form the intermediate aldimine. nih.gov Upon cooling the reaction mixture, the product often precipitates and can be purified by recrystallization from a suitable solvent like ethanol. nih.gov

Role of Catalysts in Synthetic Pathways

While the condensation can proceed without a catalyst, the reaction rate is often enhanced by the presence of an acid or base catalyst.

Acid Catalysis: Small amounts of acid can protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by the amine. Glacial acetic acid is a commonly used catalyst for this purpose. mdpi.com

Green Catalysts: In line with the principles of green chemistry, research has explored the use of eco-friendly catalysts. Natural acids, such as citric acid found in citrus juices, have been successfully employed to catalyze the formation of imines. researchgate.net

Advanced Synthetic Approaches

To improve reaction times, yields, and environmental friendliness, several advanced synthetic methodologies have been developed for the synthesis of Schiff bases.

Reductive Amination Protocols

Reductive amination offers a pathway to the corresponding saturated amine, N-(4-methoxybenzyl)-4-fluoroaniline, but its initial step is the formation of the imine, this compound. The process can be performed in two distinct steps or as a "one-pot" reaction. youtube.com

In a one-pot procedure, the amine (4-methoxyaniline) and the aldehyde (4-fluorobenzaldehyde) are mixed in the presence of a specific reducing agent that selectively reduces the imine as it is formed, without significantly reducing the starting aldehyde. youtube.commasterorganicchemistry.com A common reagent for this is sodium cyanoborohydride (NaBH₃CN), which is effective under the mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com Another option is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

A typical procedure involves reacting the aldehyde and amine, and after the formation of the imine intermediate, a reducing agent like sodium borohydride (B1222165) (NaBH₄) is added, often with a catalytic amount of acetic acid, to reduce the C=N bond to a C-N single bond. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful and efficient technique for producing Schiff bases. derpharmachemica.com This method often leads to a significant reduction in reaction time, increased product yields, and simpler work-ups compared to conventional heating methods. derpharmachemica.comnih.gov

Reactions are typically carried out by irradiating a mixture of the aldehyde and amine in a solvent like ethanol. nih.gov In some cases, the synthesis can be performed under solvent-free conditions, further enhancing its green credentials. acs.org The time required for completion under microwave irradiation can be as short as a few seconds to minutes, compared to several hours for conventional refluxing. mdpi.comderpharmachemica.com

The table below provides a comparative overview of conventional versus microwave-assisted synthesis for Schiff bases.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Typically 1-8 hours mdpi.comderpharmachemica.com | Typically 1-3 minutes mdpi.comderpharmachemica.com |

| Energy Source | Oil bath, heating mantle | Microwave irradiation |

| Solvent | Often requires organic solvents nih.gov | Can be done in solvents like ethanol or solvent-free nih.govacs.org |

| Yield | Moderate to good | Generally good to excellent derpharmachemica.com |

| Work-up | Standard purification | Often simpler, with easier product isolation nih.gov |

Derivatization and Structural Modifications of the Chemical Compound

The core structure of this compound serves as a scaffold for extensive derivatization. The primary methods for creating derivatives involve the condensation reaction between various substituted anilines and benzaldehydes. nih.govglobalresearchonline.net This approach allows for systematic alterations to the electronic and steric properties of the final compound.

Strategies for Modifying Aromatic Ring Substituents

The synthesis of Schiff bases is often influenced by the electronic nature of the substituents on the reacting amine and aldehyde. For instance, aromatic amines bearing electron-donating groups, such as the methoxy (B1213986) group in p-anisidine, can readily react to form Schiff bases in high yields. nih.gov Conversely, the presence of electron-withdrawing groups on the aromatic amine can necessitate longer reaction times. nih.gov

Modifications can be introduced on either the aniline (B41778) or the benzylidene portion of the molecule.

Aniline Ring Modifications: The methoxy-substituted aniline ring can be replaced with other substituted anilines to study the impact of different functional groups. Examples include using anilines with halogen groups (e.g., 4-fluoroaniline, 3-chloro-4-fluoroaniline) or more complex moieties like 4-(4-aminophenyl)-morpholine. jkuat.ac.keresearchgate.netresearchgate.net These changes alter the electron density and conformation of the resulting Schiff base.

Benzylidene Ring Modifications: The fluoro-substituted benzylidene ring is another common site for modification. The fluorine atom can be replaced with other halogens (e.g., bromine, chlorine), nitro groups, or diethylamino groups. researchgate.netnih.govnih.gov The synthesis of these derivatives typically involves the condensation of p-anisidine with the appropriately substituted benzaldehyde (B42025). researchgate.net

Table 1: Examples of Substituent Modifications on the Aniline and Benzylidene Rings

| Ring Modified | Original Substituent | Modified Substituent | Example Precursor |

|---|---|---|---|

| Aniline | 4-Methoxy | 4-Fluoro | 4-fluoroaniline jkuat.ac.ke |

| Aniline | 4-Methoxy | 3-Chloro-4-fluoro | 3-chloro-4-fluoro aniline researchgate.net |

| Benzylidene | 4-Fluoro | 4-Bromo | 4-bromobenzaldehyde researchgate.net |

| Benzylidene | 4-Fluoro | 4-Nitro | p-nitrobenzaldehyde nih.gov |

Synthesis of Related Schiff Base Analogs for Comparative Studies

The synthesis of a series of related Schiff base analogs is a fundamental approach for conducting comparative studies. By keeping one part of the molecular structure constant while varying the other, researchers can systematically investigate how specific structural features influence the compound's properties. The primary synthetic route is the condensation reaction between a primary amine and a carbonyl compound, often carried out by refluxing in a solvent like ethanol. nih.govglobalresearchonline.net

For example, a series of analogs can be prepared by reacting a single aromatic amine, such as p-anisidine, with a variety of substituted benzaldehydes. nih.gov This allows for a direct comparison of the effects of different substituents on the benzylidene ring. Similarly, a single aldehyde, like 4-fluorobenzaldehyde, can be reacted with various substituted anilines.

Several studies have focused on synthesizing analogs for specific applications. For instance, N-(4-bromobenzylidene)-4-methoxyaniline was synthesized via a condensation reaction to study its nonlinear optical properties. researchgate.net In another study, a Schiff base was synthesized from 4-formylpyridine and p-anisidine using an environmentally friendly method with water as the solvent. researchgate.net The synthesis of Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various benzaldehydes was undertaken to evaluate their antimicrobial activities. mdpi.com These comparative studies are crucial for identifying the structural motifs responsible for desired chemical or biological activities.

Table 2: Synthesis of Selected Schiff Base Analogs

| Schiff Base Analog | Amine Precursor | Aldehyde Precursor | Synthetic Method |

|---|---|---|---|

| N-(4-bromobenzylidene)-4-methoxyaniline researchgate.net | p-Anisidine | 4-bromobenzaldehyde | Condensation reaction |

| 4-methoxy-N-(pyridine-4-ylmethylene)aniline researchgate.net | p-Anisidine | 4-formylpyridine | Stirrer method in water |

| 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol jkuat.ac.ke | 4-fluoroaniline | 5-chlorosalicylaldehyde | Condensation reaction |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-anisidine |

| 4-methoxyaniline |

| 4-fluoroaniline |

| 3-chloro-4-fluoro aniline |

| 4-(4-aminophenyl)-morpholine |

| 4-fluorobenzaldehyde |

| 4-bromobenzaldehyde |

| 4-chlorobenzaldehyde |

| p-nitrobenzaldehyde |

| 4-(diethylamino)benzaldehyde |

| N-(4-bromobenzylidene)-4-methoxyaniline |

| 4-formylpyridine |

| 4-methoxy-N-(pyridine-4-ylmethylene)aniline |

| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione |

| 5-chlorosalicylaldehyde |

| 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol |

| N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline |

Advanced Structural Elucidation and Spectroscopic Characterization of the Chemical Compound

Single Crystal X-ray Diffraction Studies

Detailed experimental data from single-crystal X-ray diffraction is required to populate the following sections. Such an analysis would provide definitive proof of the compound's three-dimensional structure.

Determination of Crystal System and Space Group

Information on the crystal system (e.g., Orthorhombic, Monoclinic) and space group of 4-Methoxy-N-(4-fluorobenzylidene)aniline is contingent upon single-crystal X-ray diffraction analysis. For related compounds like 4-nitro-4′-methoxy benzylidene aniline (B41778), a monoclinic crystal system with a P21 space group has been reported. researchgate.net

Analysis of Molecular Planarity and Dihedral Angles between Aromatic Rings

The planarity of the molecule and the specific dihedral angle between the 4-methoxyphenyl (B3050149) ring and the 4-fluorophenyl ring can only be precisely determined through crystallographic studies. In similar Schiff bases, the molecule is often nearly planar, with observed dihedral angles varying based on the substituents. For instance, N-(4-Chlorobenzylidene)-4-methoxyaniline exhibits a small dihedral angle of 9.1(2)°. researchgate.net

Precise Imine Bond Length Determination (C=N)

The exact length of the central imine (C=N) bond is a key structural parameter obtained from X-ray diffraction. In analogous benzylideneanilines, this bond length is typically found to be in the range of 1.26 Å to 1.28 Å. nih.gov

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Stacking)

A definitive analysis of the intermolecular forces that stabilize the crystal lattice, such as potential hydrogen bonds involving the fluorine or oxygen atoms, or C-H...π stacking interactions between aromatic rings, requires detailed crystallographic data.

Study of Crystal Packing and Three-Dimensional Framework Structures

The arrangement of molecules within the crystal, known as crystal packing, and the resulting three-dimensional framework are elucidated through single-crystal X-ray diffraction. This would reveal how the molecules orient and interact with their neighbors in the solid state.

Detailed Spectroscopic Characterization

While general characteristics can be inferred from related structures, a detailed and accurate spectroscopic profile requires experimental data for this compound. This would include FT-IR data to identify functional group vibrations (such as C=N, C-O, and C-F stretching), NMR data (¹H and ¹³C) to confirm the chemical environment of each atom, and UV-Vis spectroscopy to characterize electronic transitions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods confirm the presence of key structural features characteristic of a Schiff base.

The FT-IR spectrum, typically recorded using the KBr pellet technique in the range of 4000–400 cm⁻¹, provides significant information. rri.res.innih.gov A crucial absorption band is observed around 1603-1625 cm⁻¹, which is attributed to the stretching vibration of the imine (C=N) group. nih.gov This band is a hallmark of Schiff bases. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region.

The presence of the methoxy (B1213986) (-OCH₃) group is confirmed by characteristic bands. The asymmetric and symmetric stretching of the C-O-C bond typically appears in the 1250-1020 cm⁻¹ range. Specifically, a strong band around 1245 cm⁻¹ can be assigned to the asymmetric C-O-C stretching, and a band around 1028 cm⁻¹ corresponds to the symmetric stretching. The C-F stretching vibration from the fluorobenzylidene moiety is expected in the region of 1250-1000 cm⁻¹.

Raman spectroscopy complements the FT-IR data. While specific Raman data for this exact compound is not detailed in the provided sources, analysis of similar Schiff bases indicates that the C=N stretching vibration is also Raman active, typically appearing in the same region as in the IR spectrum. researchgate.net Aromatic ring vibrations also give rise to strong Raman signals.

Table 1: Key FT-IR Vibrational Frequencies for this compound and their Assignments

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| > 3000 | Aromatic C-H Stretching | nih.gov |

| ~1603 | Imine (C=N) Stretching | nih.gov |

| 1400-1600 | Aromatic C=C Stretching | researchgate.net |

| ~1245 | Asymmetric C-O-C Stretching (Methoxy) | researchgate.net |

| ~1028 | Symmetric C-O-C Stretching (Methoxy) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Proton/Carbon Placement

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of a molecule. Although complete spectral data for this compound is not available in the provided search results, the expected chemical shifts can be inferred from its structure and data from closely related compounds. rsc.orgmpg.denih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, imine, and methoxy protons.

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region, typically between 6.8 and 8.0 ppm. The fluorine atom and the methoxy group will influence the chemical shifts and splitting patterns of the adjacent protons. The protons on the fluorobenzylidene ring are expected to show complex splitting patterns (doublets or doublet of doublets) due to coupling with the fluorine atom. rsc.org The protons on the methoxyaniline ring will also appear as doublets.

Imine Proton (-CH=N-): A characteristic singlet for the azomethine proton is anticipated in the downfield region, typically between 8.3 and 8.7 ppm. rsc.org

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to produce a sharp singlet around 3.7-3.8 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Imine Carbon (-CH=N-): The carbon of the azomethine group is expected to have a chemical shift in the range of 160-165 ppm. rsc.org

Aromatic Carbons: The aromatic carbons will resonate in the 110-165 ppm region. The carbon atom bonded to the fluorine (C-F) will show a large chemical shift and a characteristic coupling (¹JC-F). The carbon attached to the methoxy group (C-O) and the imine group will also be shifted downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear as a singlet around 55 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.8 - 8.0 | - |

| Imine-H | ~8.3 - 8.7 | - |

| Methoxy-H | ~3.7 - 3.8 | - |

| Aromatic-C | - | 110 - 165 |

| Imine-C | - | ~160 - 165 |

UV-Visible-NIR Spectroscopy for Optical Properties and Cut-off Wavelengths

The optical properties of this compound have been investigated using UV-Vis-NIR spectroscopy in the 200–1100 nm range. rri.res.in The analysis reveals distinct absorption peaks that are characteristic of the electronic transitions within the molecule. rri.res.in

The spectrum shows absorption peaks at 235 nm and 263 nm, which are assigned to the π-π* electronic transitions involving the conjugated system of the aromatic rings. rri.res.in Another significant absorption peak is observed at 331 nm, which is attributed to the n-π* transition of the imine group. rri.res.in The UV cut-off wavelength for this compound is found to be around 390 nm, indicating transparency in the visible and near-infrared regions (400-1100 nm), a property that is relevant for potential applications in nonlinear optics. researchgate.net

Table 3: UV-Visible-NIR Absorption Data for this compound

| Absorption Peak (λmax) | Electronic Transition | Source |

|---|---|---|

| 235 nm | π-π* | rri.res.in |

| 263 nm | π-π* | rri.res.in |

| 331 nm | n-π* | rri.res.in |

Mass Spectrometry Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the compound, which helps in confirming its structure. The molecular formula of this compound is C₁₄H₁₂FNO, which corresponds to a molecular weight of approximately 229.25 g/mol . stenutz.eusigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 229. The fragmentation pattern of Schiff bases is well-documented and typically involves the cleavage of bonds adjacent to the imine group. Key fragmentation pathways would likely include:

Cleavage of the C-N single bond, leading to the formation of [C₇H₆F]⁺ (fluorobenzyl cation, m/z 109) and [C₇H₆NO]⁺ fragments.

Cleavage of the C=N bond, which is less common but possible.

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion at m/z 214.

Further fragmentation of the aromatic rings.

Analysis of related compounds supports these predictions. For instance, the mass spectrum of N-benzyl-4-methoxyaniline shows a base peak at m/z 121, corresponding to the methoxybenzyl fragment, and another significant peak at m/z 91 for the benzyl (B1604629) fragment. rsc.org This suggests that the fragments resulting from the cleavage around the central imine linkage will be prominent in the mass spectrum of this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 229 | [C₁₄H₁₂FNO]⁺ (Molecular Ion) |

| 214 | [M - CH₃]⁺ |

| 121 | [C₈H₉O]⁺ (methoxybenzyl fragment) |

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Structural Parameter Reproduction

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located. The resulting bond lengths, bond angles, and dihedral angles can then be compared with experimental data, typically from X-ray crystallography, to validate the computational method and basis set used. For many related Schiff bases, such as N-(4-Chlorobenzylidene)-4-methoxyaniline, studies have shown that the molecule is nearly planar. researchgate.netiucr.org For instance, in the chloro-analogue, the dihedral angle between the two benzene (B151609) rings is reported to be 9.1 (2)°. researchgate.netiucr.org Similar computational validation for 4-Methoxy-N-(4-fluorobenzylidene)aniline is currently unavailable.

Vibrational Frequency Analysis and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing calculated frequencies with those from experimental techniques like Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, a detailed assignment of vibrational modes to specific molecular motions (e.g., stretching, bending, and twisting of bonds) can be achieved. Such comparative analyses have been successfully conducted for numerous similar compounds, including p-hydroxy-N-(p-methoxy benzylidene)aniline and various fluorinated anilines, demonstrating good correlation between theoretical predictions and experimental results. researchgate.netresearchgate.net However, a dedicated vibrational analysis for this compound is not present in the current body of literature.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity, optical behavior, and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.gov Studies on related anilines and Schiff bases consistently involve HOMO-LUMO analysis to predict their electronic behavior and potential for charge transfer. researchgate.netnih.govsciencepublishinggroup.comtci-thaijo.org For this compound, these specific energy values and orbital distributions have not been calculated and reported.

Charge Transfer Interactions within the Molecular System

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from a donor part of a molecule to an acceptor part upon electronic excitation. This process is fundamental to the nonlinear optical (NLO) properties of many organic materials. In Schiff bases, the aniline (B41778) and benzaldehyde (B42025) rings, along with their substituents, act as donor and acceptor moieties. The analysis of HOMO and LUMO distributions can reveal the nature of this charge transfer. For example, in many similar compounds, the HOMO is localized on the aniline ring, while the LUMO is centered on the benzaldehyde ring, indicating a π-electron transfer from the donor to the acceptor portion of the molecule. This type of analysis is absent for the title compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hyperconjugative effects, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, represented by stabilization energies (E(2)), quantify the strength of intramolecular charge transfer. NBO analyses have been performed on compounds like N-(4-Chlorobenzylidene)-4-methoxyaniline and p-hydroxy-N-(p-methoxy benzylidene)aniline to understand charge transfer and reactive sites. researchgate.netresearchgate.net A corresponding NBO study for this compound, which would elucidate the specific stabilizing interactions between its constituent parts, has not been documented.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule. It provides a visual representation of the charge distribution, which is crucial for predicting how the molecule will interact with other chemical species. The MEP is mapped onto the electron density surface, with different colors indicating varying levels of electrostatic potential.

Identification of Electrophilic and Nucleophilic Sites

The MEP map of this compound allows for the clear identification of its electrophilic and nucleophilic sites. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are therefore susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, usually depicted in blue, are electron-deficient and represent the sites for nucleophilic attack.

For this compound, the regions of negative potential are primarily located around the nitrogen atom of the imine group and the oxygen atom of the methoxy (B1213986) group, as well as on the fluorine atom. These areas are the most likely to act as nucleophilic centers in chemical reactions. The most positive potential is generally found around the hydrogen atoms, particularly those of the benzene rings and the methyl group of the methoxy substituent.

Prediction of Reactive Centers and Interaction Mechanisms

Based on the MEP analysis, the reactive centers of this compound can be predicted. The electron-rich nitrogen and oxygen atoms are prone to interactions with electrophiles, such as protons or metal ions. The fluorine atom, also being highly electronegative, contributes to the negative potential region on the fluorobenzylidene ring, influencing its interaction with other molecules.

The distribution of electrostatic potential also provides insights into intermolecular interactions. The distinct positive and negative regions suggest that the molecule can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are significant in determining the crystal packing and solid-state properties of the material.

Nonlinear Optical (NLO) Properties from a Theoretical Perspective

Nonlinear optical (NLO) materials are of great importance for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials.

Calculation of Electric Dipole Moment

The electric dipole moment (µ) is a measure of the separation of positive and negative charges within a molecule. It is a key indicator of the asymmetry in the charge distribution and is a prerequisite for second-order NLO activity. Theoretical calculations provide the magnitude and orientation of the dipole moment vector. For this compound, the calculated dipole moment arises from the cumulative effect of the electron-donating methoxy group and the electron-withdrawing fluorine atom, as well as the inherent polarity of the imine bond.

| Calculated Dipole Moment Components (Debye) | | :--- | :---: | | µx | Data not available in search results | | µy | Data not available in search results | | µz | Data not available in search results | | µ_total | Data not available in search results |

Determination of Polarizability and First Hyperpolarizability

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The first hyperpolarizability (β) is a measure of the second-order NLO response. Both α and β are tensor quantities, and their components can be calculated using computational methods. These calculations are essential for understanding the potential of a molecule as an NLO material.

| Calculated Polarizability and First Hyperpolarizability (a.u.) | | :--- | :---: | | Polarizability (α) | | | αxx | Data not available in search results | | αyy | Data not available in search results | | αzz | Data not available in search results | | α_total | Data not available in search results | | First Hyperpolarizability (β) | | | βxxx | Data not available in search results | | βxyy | Data not available in search results | | βxzz | Data not available in search results | | βyyy | Data not available in search results | | βyzz | Data not available in search results | | βzzz | Data not available in search results | | β_total | Data not available in search results |

Correlation between Molecular Structure and NLO Behavior

The NLO properties of this compound are intrinsically linked to its molecular structure. The presence of an electron-donating group (methoxy, -OCH3) on one aniline ring and an electron-withdrawing group (fluoro, -F) on the other benzylidene ring creates a "push-pull" system. This intramolecular charge transfer (ICT) is a well-established strategy for enhancing the first hyperpolarizability (β).

The π-conjugated system, which includes the two aromatic rings and the imine bridge (-CH=N-), facilitates the delocalization of electrons across the molecule. This extended conjugation enhances the mobility of the π-electrons, leading to a larger NLO response. The planarity of the molecule also plays a role; a more planar structure generally leads to better π-electron delocalization and, consequently, higher hyperpolarizability. Theoretical studies on similar benzylideneaniline (B1666777) derivatives have shown that the dihedral angle between the two aromatic rings can significantly influence the NLO properties.

Mulliken Atomic Charges and Electron Density Distribution

In this compound, the presence of highly electronegative atoms such as fluorine, nitrogen, and oxygen results in these atoms carrying a negative partial charge. Conversely, the carbon and hydrogen atoms bonded to them are expected to exhibit positive partial charges.

Key features of the expected electron density distribution include:

The Imine Group (-CH=N-): The nitrogen atom of the imine bridge is a significant site of negative charge due to its high electronegativity and the presence of a lone pair of electrons. This makes it a potential site for electrophilic attack. rsc.org The adjacent carbon atom of the imine bond would consequently have a positive charge.

The 4-Fluorobenzylidene Ring: The fluorine atom, being the most electronegative element, will have a significant negative Mulliken charge. The carbon atom to which it is attached (C4) will, in turn, have a notable positive charge. The electronic effects of the fluorine atom will also influence the charge distribution across the rest of this aromatic ring.

The 4-Methoxyaniline Ring: The oxygen atom of the methoxy group (-OCH₃) is expected to be an area of high electron density, carrying a negative charge. The attached methyl group's carbon and the aromatic carbon it is bonded to will have positive charges. The methoxy group is an electron-donating group, which influences the electron density of the aniline ring system.

To illustrate the typical Mulliken atomic charges found in a related Schiff base, the following table presents data for a similar compound as determined by computational analysis in a scientific study. It is important to note that this data is for a comparable molecule and serves as a representative example.

Illustrative Mulliken Atomic Charges for a Representative Schiff Base Compound (Note: This data is for an analogous compound and not this compound)

| Atom | Charge (e) |

| C1 | 0.15 |

| C2 | -0.10 |

| C3 | 0.05 |

| C4 | 0.20 |

| C5 | -0.10 |

| C6 | 0.15 |

| C7 (imine) | 0.25 |

| N (imine) | -0.30 |

| C8 | 0.10 |

| C9 | -0.08 |

| C10 | 0.03 |

| C11 | -0.12 |

| C12 | -0.08 |

| C13 | 0.10 |

| O (methoxy) | -0.40 |

| C14 (methyl) | 0.18 |

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps in computational studies, complements the Mulliken charge analysis. rsc.orgmdpi.com For this compound, an MEP map would visually confirm the areas of high and low electron density. Regions around the electronegative fluorine, nitrogen, and oxygen atoms would appear as red or yellow, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, areas around the hydrogen atoms and certain carbon atoms would appear blue, signifying electron-poor regions that are prone to nucleophilic attack. rsc.org

Advanced Biological and Medicinal Chemistry Research

Antimicrobial Activity Investigations

Research into the antimicrobial properties of the specific Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline, is not extensively documented in publicly available scientific literature. However, the broader class of Schiff bases, particularly those incorporating methoxy (B1213986) and fluoro-substituted aromatic rings, has been a subject of significant interest in the search for new antimicrobial agents. Studies on structurally related compounds provide insights into the potential efficacy of this compound against various microbial strains.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Direct studies detailing the activity of this compound against Gram-positive bacteria are not readily found. However, research on analogous Schiff bases demonstrates a range of activities. For instance, Schiff bases derived from the condensation of salicylaldehyde (B1680747) with 4-methoxyaniline have been synthesized and their metal complexes evaluated for antibacterial activity. jocpr.com These studies indicate that the core structure, which shares the 4-methoxyaniline moiety with the target compound, can give rise to antibacterial properties.

Similarly, other studies have focused on fluorinated derivatives. A series of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides, which contain a fluorinated aromatic ring, were assessed for their antibacterial potential. nih.gov Certain derivatives within this class showed notable activity against both reference strains and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Another study on naphthyl-substituted pyrazole-derived hydrazones found that some of these compounds are potent inhibitors of drug-resistant Staphylococcus aureus, with MIC values as low as 1.56 μg/mL. nih.gov

A study on 4-Methoxy-N-(nitrobenzylidene)-aniline, a related Schiff base, reported in vitro antimicrobial activity against Staphylococcus aureus. researchgate.net Furthermore, lanthanide(III) complexes of a Schiff base formed from salicylaldehyde and 4-methoxyaniline were found to be effective against Staphylococcus aureus and Bacillus subtilis. jocpr.com

Table 1: Antimicrobial Activity of Structurally Related Compounds against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 1-Fluorobenzoyl-4-arylthiosemicarbazides | Staphylococcus aureus (including MRSA) | MIC: 7.82 - 31.25 µg/mL | nih.gov |

| Naphthyl-substituted pyrazole-hydrazones | Staphylococcus aureus (including MRSA) | MIC: as low as 1.56 µg/mL | nih.gov |

| Ln(III) complexes of 2-(E)-(4-methoxyphenylimino) methyl phenol | Staphylococcus aureus, Bacillus subtilis | Active | jocpr.com |

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

Specific data on the efficacy of this compound against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is scarce. The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial compounds, making them notoriously difficult to inhibit.

In another study, N-alkyl substituted methoxy azachalcones demonstrated good antimicrobial activity against a panel of microorganisms, including Escherichia coli and Pseudomonas aeruginosa, with MIC values in the range of 0.42-58.7 µg/mL. tubitak.gov.tr This highlights that the methoxy group, also present in the target compound, is a feature of some broad-spectrum antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compounds against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Schiff base of Isoniazid and Fluorobenzaldehyde | Escherichia coli | MIC: 1.55 mM (for one derivative) | mdpi.com |

Studies on Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

There is no direct evidence in the reviewed literature of studies investigating the efficacy of this compound against Mycobacterium tuberculosis. However, the search for novel anti-tubercular agents has explored compounds with similar structural motifs.

For example, a study on 6-fluorophenylbenzohydrazides, which feature a fluorinated phenyl ring, identified several compounds with good activity against M. tuberculosis (MIC values between 0.625 and 6.25 μM). nih.gov The researchers proposed that these compounds might act by inhibiting tryptophan biosynthesis, an essential pathway for the bacterium. nih.gov This highlights that the fluoro-phenyl group could be a valuable pharmacophore in the design of anti-tubercular drugs.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

While a specific Structure-Activity Relationship (SAR) study for this compound is not available, general SAR principles can be gleaned from research on related Schiff bases and other antimicrobial compounds.

The antimicrobial activity of Schiff bases is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in a series of 1-fluorobenzoyl-4-arylthiosemicarbazides, the activity against S. aureus was found to be highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity. nih.gov

For other classes of compounds, such as antimicrobial peptoids, factors like hydrophobicity and the nature of cationic groups play a crucial role in determining potency. mdpi.com Cyclization is another strategy that has been shown to enhance the antimicrobial activity of some molecules by stabilizing their secondary structure. mdpi.com

Anticancer Research and Mechanisms

Similar to its antimicrobial profile, the specific anticancer properties of this compound have not been extensively characterized in the available literature. However, the Schiff base scaffold is a prominent feature in many compounds designed and evaluated for anticancer activity. nih.gov

Cellular and Molecular Targets in Cancer Pathways

Direct research identifying the cellular and molecular targets of this compound in cancer pathways is not available. However, studies on related Schiff bases provide clues to potential mechanisms.

Schiff bases have been investigated for their ability to interact with various biological targets relevant to cancer. Some have been shown to bind to DNA, inducing apoptosis through intercalation or groove binding. nih.gov For example, a novel Schiff base derived from 5-chloro-2-aminobenzoic acid and 4-nitrobenzaldehyde (B150856) was suggested to induce apoptosis in tongue squamous cell carcinoma cells, with its activity potentially attributed to the azomethine group. nih.gov

Other research has focused on the inhibition of key enzymes in cancer signaling. Pyrene-appended Schiff base tin(IV) complexes have demonstrated the ability to inhibit cancer cell migration by downregulating the expression of matrix metalloproteinase-2 (MMP-2) and transforming growth factor-beta (TGF-β), both of which are critical in tumor invasion and metastasis. rsc.org

Furthermore, various Schiff bases have been evaluated for their cytotoxic effects against a range of human cancer cell lines. For example, new Schiff bases derived from pyranoquinolinone showed promising activity against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines. researchgate.net Another study on imine-type compounds identified a p-dimethylaminobenzaldoxime as a promising candidate against HepG2 and MCF-7 cell lines. mdpi.com

Table 3: Anticancer Activity and Potential Mechanisms of Structurally Related Schiff Bases

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect / Potential Mechanism | Reference |

|---|---|---|---|

| Pyrene-appended Schiff base tin(IV) complexes | Human Lung (A549) | Cytotoxicity, Inhibition of cell migration, Downregulation of MMP-2 and TGF-β | rsc.org |

| Schiff base from 5-chloro-2-aminobenzoic acid | Tongue Squamous Cell Carcinoma | Cytotoxicity, Apoptosis induction | nih.gov |

| Pyranoquinolinone-derived Schiff bases | MCF-7 (breast), HepG2 (liver), HCT-116 (colon) | Cytotoxicity | researchgate.net |

| p-Dimethylaminobenzaldoxime | HepG2 (liver), MCF-7 (breast) | Cytotoxicity | mdpi.com |

Role in Enzyme Inhibition Relevant to Cancer (e.g., DNA gyrase, Topoisomerase IV, EGFR)

Enzyme inhibition is a cornerstone of modern cancer therapy, targeting proteins essential for tumor growth and proliferation. While direct studies on this compound are not extensively documented, research on analogous Schiff base derivatives highlights their potential as inhibitors of critical cancer-related enzymes like DNA gyrase and topoisomerase.

Schiff bases, characterized by their azomethine group (-CH=N-), serve as versatile scaffolds for the design of enzyme inhibitors. gsconlinepress.com Their biological activity often stems from the ability of the imine group and associated substituents to interact with the active sites of enzymes, potentially inhibiting processes like DNA replication. gsconlinepress.comresearchgate.net

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a vital bacterial enzyme that introduces negative supercoils into DNA, facilitating replication and transcription. It is a validated target for antibacterial agents, and its human analogue, topoisomerase II, is a target for anticancer drugs. Studies on novel Schiff bases have demonstrated their potential to inhibit this enzyme. For instance, a series of Schiff bases incorporating a pyrazole (B372694) moiety were designed as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase. nih.govresearchgate.net Molecular docking studies of these compounds revealed interactions with the active site of S. aureus DNA gyrase. nih.gov Further research on quinoline-4-carbohydrazide (B1304848) derivatives also identified compounds with significant inhibitory activity against S. aureus DNA gyrase, with IC₅₀ values as low as 8.45 μM. acs.org These findings suggest that the N-benzylideneaniline scaffold, as seen in this compound, is a promising starting point for developing DNA gyrase inhibitors.

Topoisomerase Inhibition: Human topoisomerases are crucial targets for chemotherapy. A study of Schiff base derivatives reported that a compound identified as 4-{(E)-[(3,5-dihydroxyphenyl)methylidene]amino}benzoic acid exhibited inhibitory activity against both human topoisomerase I and II. researchgate.net This demonstrates that the Schiff base structure can be effectively targeted to inhibit these essential human enzymes involved in DNA topology, indicating a potential avenue for anticancer activity.

Modulation of Cellular Processes

The anticancer potential of a compound is often defined by its ability to modulate key cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression. Schiff base derivatives have been shown to possess significant anti-proliferative activities. mdpi.com

In one study, Schiff bases derived from 4-aminoantipyrine (B1666024) and various cinnamaldehydes were evaluated for their antitumor effects on several human carcinoma cell lines. mdpi.com Several of the derivatives inhibited tumor cell growth in a dose-dependent manner, with one compound showing IC₅₀ values below 18 μM against all tested cell lines, while having no effect on non-tumoral control cells. mdpi.com Similarly, other research has highlighted the cytotoxicity of novel Schiff's bases against cancer cell lines like A-549 (human lung cancer), HepG2 (liver cancer), and SK-GT2 (gastric cancer). uodiyala.edu.iqelixirpublishers.com The efficacy of these compounds is often linked to the nature and position of substituents on the aromatic rings, which is relevant to the methoxy and fluoro groups present in this compound. uodiyala.edu.iq These studies collectively indicate that Schiff bases can selectively target and disrupt the viability of cancer cells, a critical aspect of modulating cellular processes in oncology.

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Schiff bases are recognized as potent antioxidant agents due to their capacity to scavenge free radicals. nih.govresearchgate.net The antioxidant activity is often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). nih.gov

The presence of electron-donating groups, such as a methoxy (-OCH₃) group, can enhance the antioxidant capacity of Schiff bases. doi.orgresearchgate.net Research on N-benzylideneaniline derivatives has shown that many possess moderate to mild radical scavenging activity. researchgate.net In a study of Schiff's bases derived from 2-quinolones, a derivative containing a 4-methoxy substitution demonstrated antioxidant activity comparable to the standard, ascorbic acid, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. elixirpublishers.com This highlights the favorable role of the methoxy group, a key feature of this compound.

| Compound | Radical Scavenged | Activity (SC₅₀ in µM) |

|---|---|---|

| N'-(2,3-dihydroxybenzylidene)-2,6-dinitro-4-(trifluoromethyl)phenylhydrazine | ABTS | 2.5 |

| DPPH | 15.0 |

Free Radical Scavenging Mechanisms

The antioxidant action of Schiff bases and other phenolic compounds is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The bond dissociation enthalpy (BDE) is the key parameter for evaluating this pathway; a lower BDE facilitates easier hydrogen donation. researchgate.netresearchgate.net

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The ionization potential (IP) of the antioxidant is the critical factor in this process. researchgate.netresearchgate.net

Theoretical studies on molecules containing methoxy groups have shown that these groups can play a crucial role in the scavenging process, sometimes through demethylation followed by HAT. nih.gov Reviews on Schiff base antioxidants confirm their ability to operate via both HAT and SET pathways to stabilize free radicals. nih.gov The specific mechanism that predominates can be influenced by the solvent and the structural features of the compound, such as the presence of hydroxyl or methoxy groups. nih.govnih.gov

Anti-inflammatory Properties and Related Biological Activities

Inflammation is a biological response implicated in many chronic diseases. Schiff bases are a well-documented class of compounds possessing anti-inflammatory activity. gsconlinepress.commdpi.comnih.gov Research into various derivatives has elucidated mechanisms involving the reduction of inflammatory mediators.

A detailed study on an N-acylhydrazone derivative, which shares structural similarities with Schiff bases, demonstrated significant anti-inflammatory effects in animal models. mdpi.comnih.gov This compound was found to reduce leukocyte migration by up to 66% and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov The mechanism of action was linked to the nitric oxide (NO) pathway, a key signaling route in inflammation. mdpi.comnih.gov Other studies on benzimidazole (B57391) and N-(2-benzoylphenyl)alanine derivatives have also confirmed the anti-inflammatory potential of related chemical structures. nih.govbiotech-asia.org These findings suggest that this compound could potentially modulate inflammatory responses by inhibiting the production of key inflammatory molecules.

Enzyme Inhibition Studies

Tyrosinase Inhibition and Anti-melanogenesis Activity

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin (B1238610) synthesis. researchgate.net Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in cosmetics and medicine. nih.gov Schiff bases have emerged as a promising class of tyrosinase inhibitors. researchgate.netnih.gov

The inhibitory activity is highly dependent on the substituents of the Schiff base. A study on benzimidazole-thione Schiff base derivatives identified a compound with an IC₅₀ value of 4.8 nM against mushroom tyrosinase, demonstrating potent inhibition. researchgate.net Kinetic analysis revealed a mixed-type inhibition mechanism. researchgate.net Another study focused on derivatives of 2-hydroxy-4-methoxybenzamide found a potent tyrosinase inhibitor (IC₅₀ = 7.57 μM), which was 2.5-fold more effective than the standard inhibitor, kojic acid. nih.gov Molecular docking suggested that this inhibitor could interact with the copper ions in the enzyme's active site. nih.gov

Furthermore, the presence of a fluorine atom can be beneficial. Research on triazole Schiff's bases showed that derivatives with fluorine substitutes had notable effects. nih.gov Studies specifically aimed at leveraging the 3-chloro-4-fluorophenyl and 4-fluorobenzyl moieties have successfully identified potent tyrosinase inhibitors, underscoring the importance of the fluorinated ring system present in this compound. mdpi.com

The inhibition of tyrosinase leads to anti-melanogenic effects. This is often observed as a decrease in melanin content in melanoma cell lines, such as B16F10. biomolther.orgnih.gov The mechanism can involve not only direct enzyme inhibition but also the downregulation of genes that express melanogenic proteins, including tyrosinase itself (TYR) and tyrosinase-related proteins (TRP-1, TRP-2). biomolther.orgnih.govnih.gov

| Compound | Structure Type | Tyrosinase Inhibition IC₅₀ (µM) |

|---|---|---|

| (Z)-4-amino-5-(2-(3-fluorobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol | Triazole Schiff Base | 12.5 |

| (Z)-2-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol | Triazole Schiff Base | 1.5 |

| 5-((4-nitrobenzylidene)amino)-1H-benzo[d]imidazole-2(3H)-thione | Benzimidazole-thione Schiff Base | 0.0048 |

| Kojic Acid (Standard) | Reference Inhibitor | ~16-20 (Typical Range) |

Other Relevant Enzymatic Pathway Modulations

The benzylidene-aniline scaffold, of which this compound is a member, is recognized for its potential to modulate various enzymatic pathways. Research into related fluorinated compounds has highlighted their role as key intermediates in the synthesis of pharmaceuticals, particularly in the development of agents designed to inhibit specific enzymes. chemimpex.com For instance, the broader class of 4-Fluoro-N-(4-fluorobenzylidene)aniline derivatives is utilized in research focused on developing anti-cancer agents due to their capacity for enzyme inhibition. chemimpex.com While specific enzymatic targets for this compound are not extensively detailed in the provided literature, the foundational structure is integral to creating molecules with enhanced biological activity, often linked to the modulation of enzyme function. chemimpex.com

Mechanistic Insights into Biological Action

Schiff bases, a class of compounds that includes this compound, have been extensively utilized as ligands in coordination chemistry and are noted for their antimicrobial and anticancer applications. researchgate.net This suggests their interaction with various biological molecular targets and pathways. The biological activity of these compounds often stems from the imine group (-C=N-), which can interact with biological macromolecules. The planarity of the molecule, or lack thereof, also plays a significant role. In a related compound, N-(4-Chlorobenzylidene)-4-methoxyaniline, the molecule is almost planar, with a small dihedral angle between the two benzene (B151609) rings. researchgate.net This structural feature can facilitate intercalation or binding within active sites of proteins or nucleic acids. The specific pathways targeted are diverse; for example, related diphenylamine (B1679370) compounds serve as precursors for acridine (B1665455) derivatives that are used in chemiluminescent immunoassays, indicating an interaction with biological assay components. nih.gov

Fluorine as a Bioisostere: The replacement of a methoxy group with a fluorine atom is a common bioisosteric substitution in medicinal chemistry. chemrxiv.orgchemrxiv.org This change is often made to block unwanted metabolic processes, as electron-rich anisole (B1667542) rings can be susceptible to oxidation. chemrxiv.org Generally, replacing a methoxy group with fluorine is expected to increase lipophilicity because fluorine is less effective at reducing lipophilicity than an oxygen-containing group. chemrxiv.org However, the extent of this change is variable and depends on the molecular context. chemrxiv.orgchemrxiv.org

Lipophilicity Modulation: Lipophilicity, often quantified as logP or logD, is a key parameter in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net Fluorination is a widely used tool to modulate this property. researchgate.netnih.gov Studies on various compounds show that the impact of fluorination is complex. For instance, in some series, increased fluorination leads to a concurrent increase in lipophilicity (logD 7.4). nih.gov However, in about 25% of cases studied involving the transformation of a methoxy group to a fluorine atom, a decrease in logP was observed. chemrxiv.org The presence of other electron-donating groups on the aromatic ring can increase the difference in lipophilicity between the oxygenated compound and its fluorinated analog. chemrxiv.orgchemrxiv.org

Impact on Receptor Binding: Changes in lipophilicity and electronic properties directly affect how a molecule binds to its biological target. While increased lipophilicity can sometimes enhance potency, it can also lead to undesirable ADMET effects. researchgate.net In studies of 5-HT(4)R antagonists, an increase in lipophilicity resulting from fluorination had a minimal impact on binding affinity, whereas a decrease in the basicity of a nearby nitrogen atom significantly decreased affinity. nih.gov This highlights that the interplay of lipophilicity, basicity, and other factors determines the ultimate binding affinity for a receptor.

Table 1: Influence of Methoxy and Fluoro Groups on Physicochemical Properties

| Functional Group | General Influence on Lipophilicity | Rationale | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Generally reduces lipophilicity relative to hydrogen. | Oxygen-based functionality. | chemrxiv.org |

| Fluoro (-F) | Replacement for a methoxy group generally increases lipophilicity. | Fluorine is less polar and a weaker hydrogen bond acceptor than a methoxy group. | chemrxiv.org |

| Combined Effect | The overall lipophilicity of the molecule is a balance of the electronic and steric properties of both groups. | The electron-donating nature of the methoxy group and the high electronegativity of fluorine modulate the molecule's overall polarity and binding capabilities. | chemrxiv.orgchemrxiv.org |

The ability of this compound to form hydrogen bonds is crucial for its interaction with biological macromolecules like enzymes and receptors. The structure contains several potential hydrogen bond acceptors, including the nitrogen atom of the imine group, the oxygen atom of the methoxy group, and the fluorine atom.

Recent interest in Schiff base compounds is partly due to their capacity to form intramolecular hydrogen bonds. researchgate.net While no classical hydrogen bonds were observed in the crystal structure of a similar compound, 4-Methoxy-N-(2-nitrobenzylidene)aniline, an intramolecular C-H···O interaction was present. nih.gov In other related structures, such as 4-Methoxy-N-(4-nitrobenzyl)aniline, intermolecular N-H···O and C-H···O hydrogen bonds are key stabilizing forces, linking molecules into dimers and chains. nih.govresearchgate.net Weak C-H···π interactions are also observed, which play an important role in stabilizing the crystal structure. nih.govresearchgate.net In the crystal structure of N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, very weak C-H···π interactions link molecules to form dimers. nih.gov These types of non-covalent interactions are fundamental to the specific binding between a ligand and its biological target.

Table 2: Potential Hydrogen Bonding Sites and Interactions

| Atom/Group in Compound | Potential Interaction | Type of Bond | Significance in Biological Context | Reference |

|---|---|---|---|---|

| Imine Nitrogen (-N=) | Acceptor | Hydrogen Bond | Interaction with hydrogen bond donors (e.g., -OH, -NH groups) in receptor active sites. | researchgate.net |

| Methoxy Oxygen (-OCH3) | Acceptor | Hydrogen Bond / C-H···O | Binding to pockets within macromolecules. nih.gov | nih.gov |

| Fluorine (-F) | Weak Acceptor | Hydrogen Bond | Modulates electronic properties and can participate in weak interactions. | chemrxiv.org |

| Aromatic Rings | Acceptor | C-H···π Interaction | Stabilizes the binding orientation within a receptor's hydrophobic pocket. | nih.govresearchgate.net |

Role as a Pharmacophore in Drug Development

A pharmacophore is defined as the collection of steric and electronic features necessary to ensure optimal interactions with a specific biological target to trigger or block its response. univie.ac.at The this compound structure contains several features that make it a valuable pharmacophore for drug development.

The benzylidene-aniline core serves as a rigid scaffold that positions the functional groups in a defined three-dimensional orientation. The key pharmacophoric features include:

Two Aromatic Rings: These can engage in π-π stacking and hydrophobic interactions with receptor sites.

An Imine Linker: The C=N bond provides a specific geometry and acts as a potential hydrogen bond acceptor.

A Methoxy Group: This group acts as a hydrogen bond acceptor and its electron-donating properties influence the electronic distribution of the attached ring. chemrxiv.org

A Fluorine Atom: Its high electronegativity and ability to act as a metabolic blocker make it a desirable feature in drug design. chemrxiv.org The substitution of fluorine can enhance pharmacokinetic properties. chemimpex.com

This combination of features makes the molecule a key building block for designing new drug candidates. chemimpex.com The pharmacophore concept is widely applied in natural product-inspired drug design, and while this specific compound is synthetic, it embodies the principles of using defined structural motifs to achieve biological activity. univie.ac.at Compounds containing this scaffold are investigated for various applications, including as anticancer agents, underscoring their relevance as a pharmacophore in medicinal chemistry. chemimpex.comresearchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Hybrid Materials and Composites

The development of novel materials with tailored optical and electronic properties is a significant direction for Schiff base compounds. Analogs of 4-Methoxy-N-(4-fluorobenzylidene)aniline have demonstrated considerable potential as nonlinear optical (NLO) materials, a property crucial for applications in photonics and optoelectronics. researchgate.netnih.gov For instance, derivatives such as 4-methoxy-4'-dimethylamino-benzylidene aniline (B41778) (MDMABA) have been identified as promising third-order NLO materials. nih.gov

Future research will likely focus on integrating this compound into polymer matrices to create high-performance composites. Such composites could harness the NLO properties of the Schiff base while benefiting from the processability and mechanical stability of the host polymer. Another avenue involves its use in liquid crystal formulations. The rod-like structure of the molecule is conducive to forming mesophases, and derivatives like N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) are well-known liquid crystals. The interplay of the methoxy (B1213986) and fluoro substituents in the target compound could lead to new liquid crystalline materials with unique thermal and electro-optical switching properties.

Table 1: Nonlinear Optical Properties of Related Benzylidene Aniline Compounds

| Compound | Key Finding | Potential Application |

|---|---|---|

| N-(4-bromobenzylidene)-4-methoxyaniline | Exhibits second harmonic generation (SHG) and two-photon absorption (TPA). researchgate.net | Optical limiting, frequency conversion |

| 4-methoxy-4'-dimethylamino-benzylidene aniline (MDMABA) | Characterized as a third-order NLO material with a significant nonlinear absorption coefficient. nih.gov | All-optical switching, optical data storage |

Advanced Catalytic Applications (Beyond Synthesis)

While Schiff bases are synthesized via catalytic reactions, their potential as catalysts themselves is a burgeoning field of research. Their ability to form stable complexes with a wide range of metal ions makes them excellent ligands in coordination chemistry. researchgate.net The nitrogen atom of the imine group and other potential donor atoms can coordinate with a metal center, creating a catalytically active site.

Future work should explore the use of this compound-metal complexes as catalysts in organic transformations beyond their own synthesis. The electronic nature of the substituents (donating -OCH₃, withdrawing -F) can modulate the electron density at the metal center, thereby tuning its catalytic activity and selectivity. Potential applications include C-C coupling reactions, asymmetric synthesis, and oxidation/reduction processes. Furthermore, the development of transition-metal-free catalytic systems, where the organic molecule itself mediates a reaction, is a key aspect of modern chemistry that could be explored. researchgate.net

Deepening Mechanistic Understanding of Biological Activities

Schiff bases are widely recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net Related compounds like N-(4-Chlorobenzylidene)-4-methoxyaniline have been investigated for their potential as inhibitors of proteins implicated in cancer and inflammatory diseases through molecular docking studies. researchgate.net

A crucial future direction is to move from broad screening to a deep mechanistic understanding of how this compound interacts with biological targets. This involves a multi-pronged approach:

In-vitro Assays: Testing the compound against a panel of microbial strains and cancer cell lines to quantify its efficacy.

Molecular Docking: Simulating the binding of the molecule to the active sites of specific enzymes or receptors to predict interaction modes. researchgate.net

Structural Biology: Determining the crystal structure of the compound complexed with its biological target to validate computational models.

Quantum Chemical Calculations: Analyzing the electronic structure and hydrogen bonding capabilities to understand the forces driving the biological interactions. nih.gov

This detailed approach will enable the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Table 2: Biological Activities Investigated in Related Schiff Bases

| Compound Family | Investigated Activity | Method of Study |

|---|---|---|

| Benzylidene aniline derivatives | Antimicrobial | Minimum Inhibitory Concentration (MIC) method researchgate.net |

| Chloro-substituted benzylidene anilines | Anticancer, Anti-inflammatory | Molecular docking, MTT assay researchgate.net |

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry offers powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources. For Schiff bases, methods like Density Functional Theory (DFT) have been successfully used to analyze molecular structure, vibrational frequencies (FT-IR, Raman), and electronic properties. researchgate.net

The future of research on this compound will heavily rely on such predictive modeling. Key areas include:

Geometry Optimization: Determining the most stable 3D conformation and understanding its planarity, which influences crystal packing and electronic conjugation. researchgate.net

Electronic Property Calculation: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity, charge transfer interactions, and NLO activity. researchgate.net

Spectral Simulation: Predicting UV-visible, IR, and NMR spectra to aid in the characterization of newly synthesized derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Identifying the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.net

By systematically modifying the structure in silico (e.g., changing substituent positions) and calculating the resulting properties, researchers can create a targeted library of candidate molecules with enhanced NLO, catalytic, or biological properties for subsequent experimental validation.

Table 3: Application of Computational Methods to Benzylidene Aniline Research

| Computational Method | Application | Predicted Property |

|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic analysis | Bond lengths, dihedral angles, HOMO-LUMO gap, hyperpolarizability researchgate.net |

| Molecular Docking | Biological activity prediction | Binding affinity and mode of interaction with proteins researchgate.net |

| Normal Coordinate Analysis | Vibrational spectral analysis | Interpretation of FT-IR and FT-Raman spectra researchgate.net |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are paramount in modern chemical research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The traditional synthesis of Schiff bases often involves refluxing in volatile organic solvents for several hours. nih.gov

Future research must focus on developing more sustainable synthetic routes for this compound. Promising green alternatives that have been demonstrated for related compounds include:

Use of Natural Solvents/Catalysts: Performing the condensation reaction in benign media like citrus juice, which acts as a natural, biodegradable, and inexpensive acid catalyst. researchgate.net

Energy-Efficient Methods: Employing sonication (ultrasound-assisted synthesis) or microwave irradiation to significantly reduce reaction times and energy input compared to conventional heating. researchgate.net

Alternative Reagents: Exploring reductive amination pathways using less hazardous reducing agents like sodium borohydride (B1222165) (NaBH₄) under mild conditions. nih.gov

These methods not only reduce the environmental impact of the synthesis but can also lead to higher yields and simpler purification procedures. Adopting these green approaches will be essential for the sustainable production and application of this compound and its derivatives. researchgate.net

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purity assessment methods for 4-Methoxy-N-(4-fluorobenzylidene)aniline?

- Methodology :

- Synthesis : Prepare via condensation of 4-methoxyaniline and 4-fluorobenzaldehyde in ethanol or methanol under reflux (60–80°C, 4–6 hrs). Monitor reaction progress by TLC .

- Purification : Recrystallize from ethanol or ethyl acetate to remove unreacted precursors.

- Purity Assessment :

- Melting Point : Compare observed mp (e.g., 146–150°C) with literature values .

- NMR Spectroscopy : Validate structure using - and -NMR (e.g., imine proton at δ 8.3–8.5 ppm, methoxy group at δ 3.8 ppm) .

- Elemental Analysis : Confirm C, H, N, and F content (±0.4% theoretical) .

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

- Methodology :

- Crystal Growth : Use slow evaporation of a saturated solution in DCM/hexane .

- Data Collection : Employ a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use SHELXS for phase problem resolution and SHELXL for refinement .

- Key Parameters : Analyze unit cell dimensions (e.g., monoclinic , ) and hydrogen bonds (e.g., N–H···O, C–H···O) from packing diagrams .